(4-Chlorophenyl){4-[(4-chlorophenyl)sulfinyl]butyl}oxo-lambda~4~-sulfane
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Overview
Description
(4-Chlorophenyl){4-[(4-chlorophenyl)sulfinyl]butyl}oxo-lambda~4~-sulfane is a synthetic compound belonging to the class of organosulfur compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl){4-[(4-chlorophenyl)sulfinyl]butyl}oxo-lambda~4~-sulfane typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-chlorobenzene with butyl lithium to form a lithium intermediate, which is then reacted with sulfur dioxide to introduce the sulfinyl group. The final step involves the oxidation of the intermediate compound to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to optimize reaction efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl){4-[(4-chlorophenyl)sulfinyl]butyl}oxo-lambda~4~-sulfane undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
Major products formed from these reactions include sulfone and sulfide derivatives, as well as substituted chlorophenyl compounds. These products can have distinct chemical and physical properties, making them useful for various applications .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound has shown potential as a biochemical probe for studying enzyme activities and protein interactions.
Medicine: Research has explored its potential as a therapeutic agent for treating certain diseases due to its unique chemical properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of (4-Chlorophenyl){4-[(4-chlorophenyl)sulfinyl]butyl}oxo-lambda~4~-sulfane involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the chlorophenyl groups can interact with hydrophobic pockets in proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other organosulfur compounds with chlorophenyl and sulfinyl groups, such as:
Uniqueness
What sets (4-Chlorophenyl){4-[(4-chlorophenyl)sulfinyl]butyl}oxo-lambda~4~-sulfane apart from these similar compounds is its specific combination of functional groups and the length of the butyl chain, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry .
Properties
IUPAC Name |
1-chloro-4-[4-(4-chlorophenyl)sulfinylbutylsulfinyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O2S2/c17-13-3-7-15(8-4-13)21(19)11-1-2-12-22(20)16-9-5-14(18)6-10-16/h3-10H,1-2,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDYSSMDVBIEHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)CCCCS(=O)C2=CC=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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